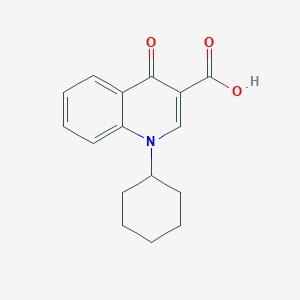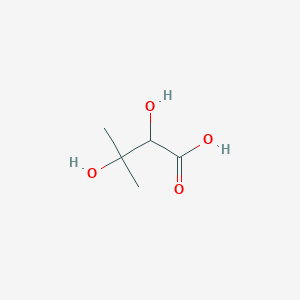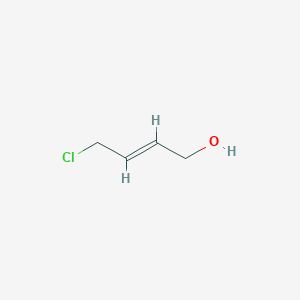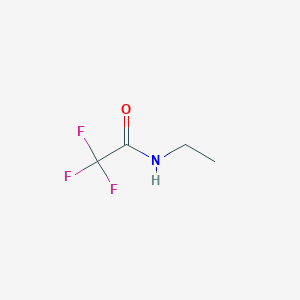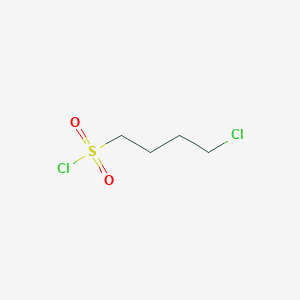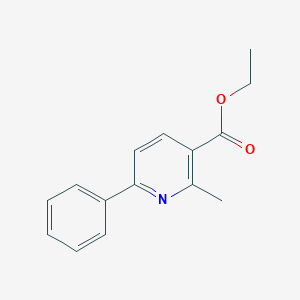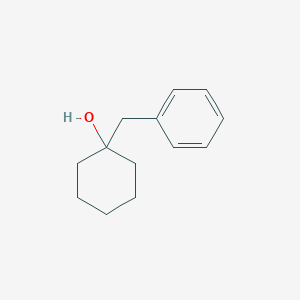
1-Benzylcyclohexan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclohexane derivatives is a topic of interest in several studies. For instance, the microbial dihydroxylation of benzoic acid using Alcaligenes eutrophus strain B9 leads to the production of (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid, which can undergo various oxidative and rearrangement reactions to yield a broad array of functionalized cyclohexanecarboxylic acid derivatives . Another study describes the synthesis of benzothiophene derivatives through heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, which are obtained from alkynylation of 2-mercaptobenzaldehydes or ketones . Additionally, the synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol is reported, showcasing a novel strategy involving the treatment with PPh(3).HBr followed by aldehydes in the presence of a base .
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives is a key focus in some studies. For example, the crystal structure of cis-1-benzylidene-1,2,3,4-tetrahydronaphthalene reveals an unexpected conformation of the cyclohexenylidene ring, which is determined to have an unusual envelope conformation . This highlights the complexity and diversity of cyclohexane-related molecular structures.
Chemical Reactions Analysis
Chemical reactions involving cyclohexane derivatives are diverse. The photochemical and acid-catalyzed rearrangements of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one result in various products, including phenols and cyclopentenones, through different reaction pathways . Moreover, the synthesis and isolation of 1-cyclohex-1,2-dien-1-ylbenzene from iodocyclohexenylbenzenes involve reactions with KOtBu and trapping reagents to afford cyclo-adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives are influenced by their functional groups and molecular structure. For instance, the metabolites of ciglitazone, which possess hydroxy or oxo moieties on the cyclohexane ring, exhibit varying degrees of antidiabetic activity, with one metabolite showing extremely potent effects . This indicates that even small changes in the molecular structure can significantly impact the biological activity and properties of these compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Seven-Membered-Ring Analogues of Ketamine
- Scientific Field: Organic Chemistry, Drug Synthesis .
- Application Summary: 1-Benzylcyclohexan-1-ol is used as a precursor in the synthesis of seven-membered-ring analogues of ketamine . Ketamine is an arylcycloalkylamine with a wide range of effects on humans, including analgesia, anesthesia, hallucinations, and elevated blood pressure .
- Methods of Application: The synthesis involves a sequence of five reactions which were previously applied for ketamine synthesis . This strategy led to the formation of 1-[(2-chlorophenyl)(methylimino)methyl]cyclohexan-1-ol as a precursor for the target molecule .
- Results or Outcomes: The result of this route is the synthesis of some interesting compounds such as 6-phenyl-1-oxa-4-thiaspiro [4.6]undecane, 3-bromo-6-phenyl-1-oxa-4-thiaspiro [4.6]undecane and 2,7-dibromo-2-phenylcycloheptanone .
Intermediate for Synthetic Drugs
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: 1-Benzylcyclohexan-1-ol can be used as an intermediate for synthetic drugs, such as anti-anxiety drugs and anti-cancer drugs .
Synthesis of 2-Benzylcyclohexan-1-ol
- Scientific Field: Organic Chemistry .
- Application Summary: 1-Benzylcyclohexan-1-ol can be used in the synthesis of 2-Benzylcyclohexan-1-ol . This compound is a useful intermediate in organic synthesis .
- Methods of Application: The synthesis involves enolate chemistry and an aldol condensation to construct the requisite carbon-carbon bond .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Biochemical Reagents
- Scientific Field: Biochemistry.
- Application Summary: 1-Benzylcyclohexan-1-ol can be used as a biochemical reagent. Biochemical reagents are substances that are used in biochemical research or diagnostic tests.
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source.
- Results or Outcomes: The specific results or outcomes are not detailed in the source.
Synthesis of Other Chemical Compounds
- Scientific Field: Organic Chemistry .
- Application Summary: 1-Benzylcyclohexan-1-ol can be used in the synthesis of other chemical compounds . This compound is a useful intermediate in organic synthesis .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Biochemical Assay Reagent
- Scientific Field: Biochemistry.
- Application Summary: 1-Benzylcyclohexan-1-ol can be used as a biochemical assay reagent. Biochemical assay reagents are substances that are used in biochemical research or diagnostic tests.
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source.
- Results or Outcomes: The specific results or outcomes are not detailed in the source.
Safety And Hazards
Eigenschaften
IUPAC Name |
1-benzylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-13(9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELACZRZMOTSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173072 | |
| Record name | 1-Benzylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylcyclohexan-1-ol | |
CAS RN |
1944-01-0 | |
| Record name | 1-(Phenylmethyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1944-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1944-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1944-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Benzylcyclohexanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5T2GNY756 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

